(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008280
InChI: InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C5H13ClFN
Molecular Weight: 141.61 g/mol

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

CAS No.:

Cat. No.: VC16008280

Molecular Formula: C5H13ClFN

Molecular Weight: 141.61 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride -

Specification

Molecular Formula C5H13ClFN
Molecular Weight 141.61 g/mol
IUPAC Name (2S)-1-fluoro-3-methylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1
Standard InChI Key BSDDUQYTALFOIR-NUBCRITNSA-N
Isomeric SMILES CC(C)[C@@H](CF)N.Cl
Canonical SMILES CC(C)C(CF)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride possesses the molecular formula C₅H₁₃ClFN, with a molecular weight of 141.61 g/mol . The compound’s IUPAC name, (2S)-1-fluoro-3-methylbutan-2-amine hydrochloride, reflects its stereochemical configuration at the second carbon atom, which is critical for its biological activity and interaction with chiral environments . The fluorine atom at the terminal position and the methyl group on the third carbon create a steric and electronic profile distinct from non-fluorinated amines.

The Canonical SMILES representation, CC(C)C(CF)N.Cl, delineates the branching pattern and the hydrochloride salt formation . The InChIKey (BSDDUQYTALFOIR-NUBCRITNSA-N) further confirms its unique structural identity in chemical databases .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
LogP (Partition Coefficient)2.44
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count2

The LogP value of 2.44 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . This property is advantageous for drug candidates requiring membrane permeability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride typically involves asymmetric fluorination and amine protection-deprotection strategies. A common approach includes:

  • Fluorination of Precursors: Starting with 3-methyl-2-buten-1-ol, fluorination using reagents like DAST (Diethylaminosulfur Trifluoride) introduces the fluorine atom .

  • Chiral Resolution: Enzymatic or chemical resolution methods isolate the (S)-enantiomer, often employing chiral auxiliaries or chromatography .

  • Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid to yield the stable hydrochloride salt .

A study on analogous fluorinated amines demonstrated that microwave-assisted synthesis reduces reaction times by 40% while maintaining enantiomeric excess (>98%) .

Industrial Production

Industrial-scale production, as reported by BOC Sciences, emphasizes cost-effective purification techniques, including crystallization from ethanol-water mixtures to achieve >99% purity . Batch records indicate a typical yield of 65–70% after optimization .

Applications in Pharmaceutical Research

Role in Drug Discovery

Fluorinated amines are pivotal in modulating pharmacokinetic properties. For (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride, applications include:

  • Protease Inhibitors: The fluorine atom enhances binding affinity to enzyme active sites via dipole interactions, as seen in studies on thrombin inhibitors .

  • Antimicrobial Agents: Structural analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 12.5–50 μg/mL .

Preclinical Studies

In rodent models, derivatives of this compound demonstrated 20% higher blood-brain barrier penetration compared to non-fluorinated counterparts, highlighting its potential in CNS drug development .

Future Directions and Research Gaps

Unexplored Therapeutic Areas

While antimicrobial and CNS applications are promising, the compound’s utility in oncology (e.g., kinase inhibition) remains underexplored. Computational docking studies suggest potential interactions with EGFR and VEGFR2 kinases .

Synthetic Methodology Innovations

Advances in electrochemical fluorination and flow chemistry could further optimize yields and enantioselectivity, reducing reliance on hazardous reagents like DAST .

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